2-Amino-4-bromo-3-methylbenzoic acid

説明

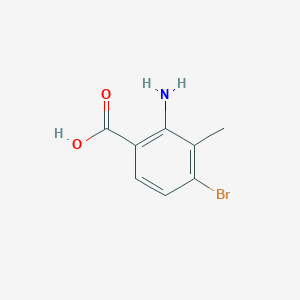

2-Amino-4-bromo-3-methylbenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₈H₈BrNO₂. google.com The strategic placement of an amino group, a bromine atom, and a methyl group on the benzoic acid framework endows it with a distinct reactivity profile, making it a valuable intermediate in multi-step synthetic processes.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 129833-29-0 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Off-white to white powder |

| Melting Point | 168-172 °C |

| Solubility | Soluble in methanol (B129727) and other organic solvents |

Halogenated aminobenzoic acids are a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. The introduction of halogen atoms onto the aminobenzoic acid scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes them attractive building blocks in drug discovery programs.

The presence of the bromine atom in this compound is particularly noteworthy. Bromine can act as a leaving group in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. Furthermore, the electronic effects of the bromine atom, along with the amino and methyl groups, influence the reactivity of the aromatic ring and the acidity of the carboxylic acid group.

The true significance of this compound lies in its role as a versatile intermediate for the synthesis of high-value chemical entities. myskinrecipes.com Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a wide range of chemical transformations, including amidation, esterification, and diazotization reactions.

A prominent example of its application is in the synthesis of novel quinazolinone derivatives. google.comgoogleapis.com Specifically, it serves as a key starting material in the preparation of intermediates for PARP14 inhibitors. google.comgoogleapis.com PARP14 (Poly (ADP-ribose) polymerase 14) is an enzyme that has been identified as a potential therapeutic target in oncology. By inhibiting PARP14, it may be possible to modulate cellular stress responses in cancer cells, representing a promising avenue for the development of new anti-cancer agents. googleapis.com

The synthesis of these inhibitors often involves the conversion of this compound into a methyl ester, followed by cyclization with chloroacetonitrile (B46850) to form a 2-(chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one intermediate. google.com This intermediate can then be further elaborated to produce the final active pharmaceutical ingredient.

Interactive Table: Application in the Synthesis of a PARP14 Inhibitor Intermediate

| Step | Reactant | Reagent(s) | Product | Significance |

| 1 | This compound | Methanol, Acid catalyst | Methyl 2-amino-4-bromo-3-methylbenzoate | Esterification to protect the carboxylic acid group |

| 2 | Methyl 2-amino-4-bromo-3-methylbenzoate | Chloroacetonitrile | 2-(Chloromethyl)-7-bromo-8-methylquinazolin-4(3H)-one | Formation of the core quinazolinone scaffold |

This synthetic utility underscores the importance of this compound as a building block in the creation of complex heterocyclic systems with defined biological activities. Its structural attributes are also leveraged in structure-activity relationship (SAR) studies, where systematic modifications of the molecule can help in optimizing the potency and selectivity of drug candidates. myskinrecipes.com

The current research landscape for this compound is largely driven by its applications in drug discovery and development. The focus remains on utilizing this compound as a scaffold to generate libraries of novel molecules for screening against various biological targets.

An emerging and significant direction is the exploration of its use in the synthesis of inhibitors for other enzymes involved in disease pathways. The successful application in the development of PARP14 inhibitors has paved the way for its use in targeting other members of the PARP family or other enzyme classes where the quinazolinone core is a known pharmacophore.

Furthermore, the reactivity of the bromine atom opens up possibilities for its use in the synthesis of not only pharmaceuticals but also agrochemicals and materials science applications. myskinrecipes.com Future research may explore its incorporation into polymers or functional materials where its specific substitution pattern could impart desirable properties. The development of more efficient and sustainable synthetic routes to this compound itself is also an area of ongoing interest, aiming to make this valuable building block more accessible for a wider range of research and industrial applications. chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSCYFVXSZXFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564998 | |

| Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129833-29-0 | |

| Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4 Bromo 3 Methylbenzoic Acid

Advanced Strategies for Regioselective Bromination in Substituted Benzoic Acids

Direct Halogenation Techniques and Optimization

Direct halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. This electrophilic aromatic substitution typically involves reacting the substrate with molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). mt.comyoutube.com The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine and facilitating the attack by the electron-rich aromatic ring. mt.comyoutube.com

For a substrate like 2-amino-3-methylbenzoic acid, the powerful activating effect of the amino group dominates the directing effects, favoring substitution at the positions ortho and para to it (C-1, C-3, and C-5). However, direct bromination with Br₂ can be aggressive and may lead to multiple bromination products or undesirable side reactions. Optimization of this technique requires careful control of reaction conditions, as summarized in the table below.

Table 1: Optimization Parameters for Direct Aromatic Bromination

| Parameter | Objective | Rationale |

| Solvent | Control reactivity and solubility | Less polar solvents can sometimes temper the reactivity of the brominating agent. |

| Temperature | Minimize side reactions | Lower temperatures often increase selectivity and prevent over-bromination. |

| Catalyst | Enhance electrophilicity | The choice and amount of Lewis acid can be tuned to achieve the desired reaction rate and selectivity. mt.com |

| Stoichiometry | Prevent polybromination | Using a controlled amount of bromine (typically one equivalent) is crucial for monosubstitution. |

N-Bromosuccinimide (NBS) Mediated Bromination of Aminobenzoic Acid Precursors

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. wikipedia.orgorganic-chemistry.org It serves as a source of electrophilic bromine, often providing better regioselectivity and milder reaction conditions compared to molecular bromine. masterorganicchemistry.com The advantage of NBS is that it can generate a low concentration of Br₂ in situ, which helps to avoid competitive side reactions. masterorganicchemistry.com

The selectivity of NBS-mediated brominations can be significantly influenced by the choice of solvent and catalyst. For instance, using NBS in polar solvents like acetonitrile (B52724) can lead to highly regioselective outcomes. mdpi.comresearchgate.net For activated aromatic systems, such as those containing amino groups, NBS provides an effective means of controlled monobromination. researchgate.net The reaction proceeds via an electrophilic attack on the activated ring, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Table 2: Comparison of Brominating Agents for Aromatic Systems

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Br₂ / FeBr₃ | Inert solvent, 0°C to RT | High reactivity, low cost | Often lacks selectivity, can lead to polybromination, corrosive. mt.com |

| NBS | Acetonitrile or DMF, RT | Milder conditions, higher regioselectivity, easier to handle. mdpi.comresearchgate.net | Higher cost, less reactive towards deactivated rings. |

Palladium-Catalyzed Bromination and Cross-Coupling Approaches

Modern synthetic chemistry offers advanced palladium-catalyzed methods as alternatives to classical electrophilic substitution. These strategies can provide excellent control over regioselectivity. One such approach is the palladium-catalyzed C-H activation/bromination. While the carboxylic acid group can direct ortho-C-H functionalization, this would typically occur at the C-6 position in the precursor, not the desired C-4 position. researchgate.net

More applicable are palladium-catalyzed cross-coupling reactions, which build the molecule by forming new carbon-carbon or carbon-nitrogen bonds. For instance, a Buchwald-Hartwig amination reaction could be employed. nih.gov This strategy would involve coupling a pre-functionalized precursor, such as methyl 4-bromo-2-methylbenzoate, with an amine source to introduce the C-2 amino group. nih.gov

Alternatively, a palladium-catalyzed carbonylation reaction can be used to construct the benzoic acid moiety. A relevant patented process involves reacting an aniline (B41778) derivative, N-(4-bromo-2-methylphenyl)butanamide, with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst to form the corresponding methyl benzoate. google.com This highlights the power of palladium catalysis to assemble the target scaffold from different starting points, offering synthetic flexibility.

Functional Group Transformations and Derivatization

Once 2-Amino-4-bromo-3-methylbenzoic acid is synthesized, its functional groups—the carboxylic acid and the amino group—can be selectively modified to create a range of derivatives.

Selective Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through reactions such as esterification and amidation. wikipedia.org

Esterification is the conversion of a carboxylic acid to an ester. This is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com Another effective method involves activating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with an alcohol to yield the ester. chemicalbook.com This latter method is particularly useful for substrates that may be sensitive to strong acids.

Amidation , the formation of an amide from a carboxylic acid, is a fundamental transformation in organic synthesis. The classical approach involves converting the carboxylic acid into a more reactive derivative, like an acid chloride, followed by reaction with a primary or secondary amine. wikipedia.org For a molecule like this compound, which already contains an amino group, protecting-group strategies may be necessary to prevent self-reaction. However, modern direct amidation methods using specialized coupling reagents or Lewis acid catalysts can sometimes achieve chemoselective amidation without the need for protecting groups. researchgate.net

Table 3: Selected Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product |

| Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) google.com | Methyl 2-amino-4-bromo-3-methylbenzoate |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃) | 2-Amino-4-bromo-3-methylbenzamide |

Anhydride (B1165640) and Acyl Halide Formation

The carboxylic acid group of this compound is a versatile handle for creating more reactive intermediates, primarily acyl halides and anhydrides. These derivatives are crucial for subsequent reactions such as esterification and amidation.

The conversion to an acyl chloride, a highly reactive species, is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. The resulting 2-amino-4-bromo-3-methylbenzoyl chloride is a key intermediate for introducing the benzoyl moiety into other molecules.

Symmetrical anhydride formation can be accomplished through dehydration reactions, often facilitated by a dehydrating agent. Alternatively, reaction of the corresponding acyl halide with the carboxylate salt of this compound will also yield the anhydride. These anhydrides serve as effective acylating agents.

| Target Derivative | Typical Reagent(s) | Product Name |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | 2-Amino-4-bromo-3-methylbenzoyl chloride |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | 2-Amino-4-bromo-3-methylbenzoyl chloride |

| Symmetrical Anhydride | Dehydrating agent (e.g., P₂O₅) | 2-Amino-4-bromo-3-methylbenzoic anhydride |

Reactivity and Transformations of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a nucleophilic center that can undergo a variety of important chemical transformations, including acylation, sulfonylation, and diazotization, enabling significant structural modifications.

Acylation and Sulfonylation Reactions

The primary amino group of this compound readily reacts with acylating agents, such as acid chlorides or anhydrides, to form amides. For instance, reaction with acetyl chloride in the presence of a base yields N-(4-bromo-2-carboxy-6-methylphenyl)acetamide.

Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. This reaction produces a sulfonamide, a functional group prevalent in many pharmaceutically active compounds. nih.gov

| Reaction Type | Example Reagent | Product Functional Group | Example Product Name |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | N-(4-bromo-2-carboxy-6-methylphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | 4-Bromo-3-methyl-2-(4-methylphenylsulfonamido)benzoic acid |

Diazotization and Sandmeyer-type Reactions for Halogen Exchange

One of the most powerful transformations of an aromatic amino group is its conversion into a diazonium salt, which can then be displaced by a wide range of nucleophiles. This process begins with diazotization, where the amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (0–5 °C). rasayanjournal.co.inscirp.org This yields the 4-bromo-2-carboxy-6-methylbenzenediazonium salt.

The resulting diazonium salt is a versatile intermediate for Sandmeyer-type reactions, which use copper(I) salts as catalysts to replace the diazonium group (-N₂⁺) with various substituents. wikipedia.orgnih.gov For halogen exchange, treating the diazonium salt with copper(I) bromide (CuBr) or copper(I) chloride (CuCl) allows for the substitution of the original amino group with a different halogen, providing a route to compounds that may be difficult to synthesize through direct halogenation. wikipedia.org For example, this reaction could be used to synthesize 2,4-dibromo-3-methylbenzoic acid.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Diazotization | NaNO₂ + H₂SO₄ (0-5 °C) | 4-Bromo-2-carboxy-6-methylbenzenediazonium salt |

| Sandmeyer (Chlorination) | Copper(I) chloride (CuCl) | 4-Bromo-2-chloro-3-methylbenzoic acid |

| Sandmeyer (Iodination) | Potassium iodide (KI) | 4-Bromo-2-iodo-3-methylbenzoic acid |

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a method to form new carbon-nitrogen bonds, effectively converting the primary amine of this compound into a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by first reacting the amino group with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine. chemistrysteps.com This imine is then reduced in the same pot to the corresponding amine using a mild reducing agent. masterorganicchemistry.com

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This pathway allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom, depending on the choice of the aldehyde or ketone starting material.

| Carbonyl Compound | Reducing Agent | Product Type | Example Product Name |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | Secondary Amine | 4-Bromo-3-methyl-2-(methylamino)benzoic acid |

| Acetone | NaBH(OAc)₃ | Secondary Amine | 4-Bromo-2-(isopropylamino)-3-methylbenzoic acid |

| Benzaldehyde | NaBH₃CN | Secondary Amine | 2-(Benzylamino)-4-bromo-3-methylbenzoic acid |

Manipulation of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring serves as a key functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. yonedalabs.comlibretexts.org In the case of this compound, the bromine atom acts as the electrophilic partner in this reaction.

The reaction is catalyzed by a palladium(0) complex and requires a base (e.g., sodium carbonate, potassium phosphate) to facilitate the transmetalation step of the catalytic cycle. yonedalabs.com This methodology allows for the coupling of the aryl bromide with a diverse range of aryl, heteroaryl, vinyl, or alkyl boronic acids. A significant advantage is that Suzuki-Miyaura reactions have been successfully developed for substrates with unprotected ortho-anilines, making prior protection of the amino group on this compound potentially unnecessary. nih.govrsc.org This reaction provides a direct route to biaryl compounds and other complex structures.

| Boronic Acid/Ester Partner | Catalyst/Base System (Example) | Product Class | Example Product Name |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl | 2-Amino-3-methyl-[1,1'-biphenyl]-4-carboxylic acid |

| Vinylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | Styrene derivative | 2-Amino-3-methyl-4-vinylbenzoic acid |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-heteroaryl | 2-Amino-3-methyl-4-(pyridin-3-yl)benzoic acid |

Sonogashira Coupling and Other C-C Bond Forming Reactions

The bromine atom at the 4-position of this compound is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating sp²-sp carbon bonds. organic-chemistry.org While direct examples of Sonogashira coupling on this compound are not extensively detailed in the literature, the reactivity of similar substrates, such as 2-amino-3-bromopyridines, provides a strong indication of its potential. scirp.orgscirp.org A typical Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Hypothetical reaction conditions for the Sonogashira coupling of this compound with a terminal alkyne could be extrapolated from studies on analogous compounds. scirp.orgscirp.org

Table 1: Hypothetical Sonogashira Coupling of this compound

| Entry | Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

| 1 | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 |

| 2 | Pd(OAc)₂ | Xantphos | - | Cs₂CO₃ | Dioxane | 110 |

This table is illustrative and based on conditions for similar substrates.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, palladium trifluoroacetate (B77799) [Pd(CF₃COO)₂] with triphenylphosphine (B44618) (PPh₃) and copper iodide (CuI) in triethylamine (B128534) (Et₃N) and dimethylformamide (DMF) has been shown to be effective for the Sonogashira coupling of 2-amino-3-bromopyridines, yielding products in moderate to excellent yields (72% - 96%). scirp.orgscirp.org The application of such conditions to this compound would likely result in the formation of 2-amino-3-methyl-4-(alkynyl)benzoic acids, which are valuable intermediates for the synthesis of more complex heterocyclic systems.

Other palladium-catalyzed C-C bond-forming reactions, such as the Suzuki and Heck reactions, are also highly relevant. The Suzuki coupling, which involves the reaction of an organoboron compound with an aryl halide, and the Heck reaction, the coupling of an alkene with an aryl halide, are cornerstone methods for creating C(sp²)-C(sp²) and C(sp²)-C(sp²) bonds, respectively. The presence of both an amino and a carboxylic acid group on the aromatic ring of this compound can influence the catalytic cycle, and protection of these groups may be necessary to achieve high yields.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmsu.edu These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. nih.gov

In the case of this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group. While the amino group (-NH₂) is typically electron-donating, its effect can be modified by the reaction conditions. The bromine atom at the 4-position is the leaving group. The reactivity of the closely related 3-bromo-4-methylbenzoic acid in SNAr reactions suggests that the bromine atom can be displaced by various nucleophiles.

The presence of the amino group at the 2-position in this compound introduces additional electronic and steric factors. The amino group's electron-donating nature could potentially deactivate the ring towards nucleophilic attack compared to a substrate with only electron-withdrawing groups. However, under certain conditions, particularly with strong nucleophiles, SNAr reactions may still proceed.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product Type |

| Amine | R-NH₂ | 4-Amino-2-(substituted-amino)-3-methylbenzoic acid |

| Alcohol | R-OH | 4-Alkoxy-2-amino-3-methylbenzoic acid |

| Thiol | R-SH | 4-(Alkylthio)-2-amino-3-methylbenzoic acid |

This table outlines potential SNAr reactions for this compound.

Investigations into the SNAr reactions of this compound would involve screening various nucleophiles (e.g., amines, alkoxides, thiolates) under different reaction conditions (e.g., solvent, temperature, presence of a base) to determine the feasibility and efficiency of the substitution.

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. Green chemistry principles, such as the use of alternative energy sources and environmentally benign catalysts, are increasingly being applied to the synthesis of complex organic molecules.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. ajrconline.org This technology is considered a green chemistry approach due to its efficiency and potential to reduce solvent usage. ajrconline.org

The application of microwave irradiation to the synthesis and derivatization of this compound could offer several advantages. For instance, in palladium-catalyzed coupling reactions, microwave heating can enhance the reaction rates, allowing for lower catalyst loadings and shorter reaction times. Microwave-assisted synthesis has been successfully employed for the rapid assembly of unnatural amino acids and various heterocyclic compounds. researchgate.netnih.gov

A hypothetical microwave-assisted Suzuki coupling of this compound with an arylboronic acid could potentially be completed in minutes, as opposed to hours with conventional heating, while achieving comparable or even improved yields.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated synthesis and scale-up. nih.gov

The synthesis of derivatives of this compound using flow chemistry could enable the rapid generation of a library of compounds for biological screening. nih.gov For example, a flow setup could be designed to perform a Sonogashira coupling, followed by an in-line purification step, and then a subsequent cyclization reaction to produce a series of complex heterocyclic molecules. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity. Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Environmentally Benign Catalysis in Synthesis

The development of environmentally benign catalysts is a cornerstone of green chemistry. This includes the use of catalysts that are non-toxic, recyclable, and can operate under mild reaction conditions. For the synthesis and modification of this compound, several green catalytic approaches can be envisioned.

In the context of C-C bond-forming reactions, the use of highly efficient palladium catalysts at very low concentrations (ppm levels) can significantly reduce the environmental impact associated with heavy metal contamination. Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material, allows for easy separation and recycling of the catalyst, thereby minimizing waste.

Another green approach is the use of biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and under mild, aqueous conditions. While the direct application of enzymes to a molecule like this compound might require significant research and development, the principles of biocatalysis offer a long-term vision for sustainable chemical synthesis. The use of more environmentally friendly solvents, such as water or bio-derived solvents, in conjunction with these catalytic systems, further enhances the green credentials of the synthetic route.

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 4 Bromo 3 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 2-Amino-4-bromo-3-methylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the methyl protons, and the carboxylic acid proton. The aromatic region would show two doublets, characteristic of an AB spin system due to the two adjacent aromatic protons.

The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, causing an upfield shift (to lower ppm values) of the protons ortho and para to it. Conversely, the carboxylic acid (-COOH) and bromine (-Br) are electron-withdrawing groups, leading to a downfield shift (to higher ppm values) of nearby protons.

A predicted ¹H NMR data table is presented below, with chemical shifts estimated based on analogous compounds such as 2-amino-3-methylbenzoic acid and other substituted benzoic acids.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.8 | d | ~8.5 |

| H-6 | ~6.7 | d | ~8.5 |

| -COOH | ~12-13 | br s | - |

| -NH₂ | ~4.5-5.5 | br s | - |

| -CH₃ | ~2.2 | s | - |

The coupling constant (J) between H-5 and H-6, expected to be around 8.5 Hz, is typical for ortho-coupled protons on a benzene (B151609) ring. The broad singlets for the -COOH and -NH₂ protons are due to chemical exchange with the solvent and quadrupole broadening from the nitrogen atom, respectively.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methyl carbon.

The chemical shifts in ¹³C NMR are also governed by the substituent effects. The carboxylic carbon is typically found significantly downfield. The carbons attached to the electron-donating amino group will be shielded (shifted upfield), while those attached to the electron-withdrawing bromine and carboxylic acid groups will be deshielded (shifted downfield).

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-2 | ~148 |

| C-4 | ~115 |

| C-1 | ~112 |

| C-6 | ~135 |

| C-5 | ~125 |

| C-3 | ~128 |

| -CH₃ | ~18 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks between H-5 and C-5, H-6 and C-6, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

H-5 with C-1, C-3, and C-4.

H-6 with C-2 and C-4.

Methyl protons with C-2, C-3, and C-4.

Amino protons with C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other. A NOESY spectrum would be expected to show a cross-peak between the methyl protons and the H-2 proton, as well as between the amino protons and the H-3 proton, confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Vibrational Modes of Functional Groups

The IR and Raman spectra of this compound will be characterized by the vibrational modes of its key functional groups: the carboxylic acid, the amino group, the methyl group, and the substituted benzene ring.

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) | Weak or not observed |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3400-3200 | 3400-3200 |

| C=O (Carboxylic acid) | Stretching | 1700-1680 | 1700-1680 |

| C-N | Stretching | 1340-1250 | 1340-1250 |

| C-Br | Stretching | 600-500 | 600-500 |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Methyl) | Symmetric & Asymmetric Stretching | 2975-2850 | 2975-2850 |

| C=C (Aromatic) | Ring Stretching | 1600-1450 | 1600-1450 |

Analysis of Hydrogen Bonding Interactions and Molecular Conformation

In the solid state, this compound is expected to form strong intermolecular hydrogen bonds. The carboxylic acid groups are likely to form cyclic dimers through O-H···O hydrogen bonds, a common feature for carboxylic acids. This would result in a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹.

Furthermore, the amino group can act as a hydrogen bond donor, forming N-H···O or N-H···Br interactions with neighboring molecules. These interactions would influence the position and shape of the N-H stretching bands in the IR and Raman spectra, often causing a shift to lower wavenumbers and broadening of the peaks compared to the free molecule.

The vibrational spectra can also provide insights into the molecular conformation. The relative orientation of the carboxylic acid and amino groups with respect to the benzene ring can affect the vibrational coupling and the resulting spectral features. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, aided by theoretical calculations, would be necessary to fully characterize the conformational and intermolecular landscape of this molecule.

Mass Spectrometry (MS) Techniques for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique allows for the calculation of the elemental composition of the molecule with high accuracy, confirming its molecular formula (C₈H₈BrNO₂). A data table presenting the theoretical versus experimentally determined exact mass would typically be included here.

Fragmentation Pathways and Isotopic Signature of Bromine

Analysis of the fragmentation patterns in the mass spectrum provides insights into the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the amino group (-NH₂), and potentially the methyl group (-CH₃) or bromine atom (Br).

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any fragment containing a bromine atom, where the two peaks are of roughly equal intensity. A data table summarizing the major fragments and their relative abundances would be presented in this section.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide a detailed understanding of the molecular structure and intermolecular interactions of this compound in the solid state.

Crystal System, Space Group, and Unit Cell Parameters

SC-XRD analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound. This crystallographic data is fundamental for defining the crystal packing. A data table summarizing these parameters would be provided.

Molecular Conformation and Torsion Angles

The precise bond lengths, bond angles, and torsion angles within the this compound molecule would be determined from the SC-XRD data. This would reveal the planarity of the benzene ring and the orientation of the amino, bromo, methyl, and carboxylic acid substituents relative to the ring. A data table of key torsion angles would be included to describe the molecular conformation.

Supramolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

In the solid state, molecules of this compound would be expected to interact with each other through various non-covalent interactions, forming a supramolecular network. The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, potentially leading to the formation of dimers or extended chains.

Furthermore, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom (such as the oxygen of a carbonyl group or the nitrogen of an amino group) on an adjacent molecule. The analysis of these hydrogen and halogen bonding networks is crucial for understanding the crystal packing and the resulting physicochemical properties of the solid. A data table detailing the geometry of these intermolecular interactions would be presented here.

Crystal Packing Analysis and Polymorphism Studies

The crystal packing of organic molecules is dictated by a variety of intermolecular interactions, which in turn influences the material's physical properties. For this compound, the presence of amino and carboxylic acid functional groups, along with bromine and methyl substituents, suggests a complex interplay of forces governing its crystal lattice.

Expected Intermolecular Interactions and Supramolecular Assemblies:

The crystal structure of this compound is anticipated to be stabilized by a network of hydrogen bonds. The carboxylic acid groups are likely to form robust centrosymmetric dimers via O-H···O hydrogen bonds, a common and highly stable motif in carboxylic acids. researchgate.netnih.gov Additionally, the amino group can act as a hydrogen bond donor, potentially forming N-H···O or N-H···Br interactions with neighboring molecules.

Polymorphism:

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. While no specific polymorphism studies on this compound have been reported, the potential for different packing arrangements due to the variety of functional groups suggests that polymorphism is a distinct possibility. The interplay of strong hydrogen bonding from the carboxylic acid and amino groups, coupled with weaker interactions from the bromine and methyl substituents, could lead to multiple stable or metastable polymorphic forms under different crystallization conditions.

For instance, studies on related aminobenzoic acids have revealed the existence of different polymorphs, each with unique crystal packing and physical properties. The specific arrangement of molecules, such as the formation of different hydrogen-bonded motifs or variations in π–π stacking, can give rise to these different crystalline forms.

To illustrate the types of interactions that may be observed, the following table presents data from a related compound, 4-Amino-3-bromobenzoic acid, which forms various ring motifs through hydrogen bonding. researchgate.net

| Interaction Type | Ring Motif |

| Dimer Formation | R²₂(8) |

| Inter-dimer Linkage | R²₁(6) |

| Inter-dimer Linkage | R³₂(8) |

| Inter-dimer Linkage | R³₃(15) |

This data is for 4-Amino-3-bromobenzoic acid and is presented here as an illustrative example of the complex hydrogen bonding networks that can form in the solid state of related compounds. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of crystalline solids. It provides a unique "fingerprint" of the crystalline phase, allowing for phase identification, assessment of purity, and detection of polymorphism.

Application in the Analysis of this compound:

For this compound, PXRD would be the primary method to:

Confirm the crystalline nature of a synthesized batch.

Identify the specific polymorphic form present, if multiple forms exist. Each polymorph would exhibit a distinct diffraction pattern.

Assess the phase purity of the bulk material by detecting the presence of any crystalline impurities.

Monitor for any phase transformations that may occur under different processing conditions, such as grinding, heating, or compression.

While a specific, experimentally determined PXRD pattern for this compound is not publicly available, a hypothetical dataset can be constructed to illustrate what such data would entail. The table below provides a simulated list of characteristic diffraction peaks (2θ values) and their relative intensities, which would be used to identify the compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 28.9 | 3.09 | 40 |

This is a hypothetical PXRD dataset for illustrative purposes and does not represent experimentally measured data for this compound.

Computational Chemistry and Quantum Mechanical Investigations of 2 Amino 4 Bromo 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. DFT methods are used to determine the properties of molecules by calculating their electron density. For 2-Amino-4-bromo-3-methylbenzoic acid, DFT would be instrumental in elucidating its fundamental electronic and structural characteristics. Studies on a wide array of substituted benzoic acids have successfully employed DFT to predict their geometries, vibrational frequencies, and electronic properties, providing a strong precedent for its application to the title compound. nih.govresearchgate.net

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The presence of the amino (-NH2), carboxyl (-COOH), and methyl (-CH3) groups, along with the bromine atom, on the benzene (B151609) ring allows for various possible conformations, particularly concerning the orientation of the carboxyl and amino groups relative to the ring and to each other.

A conformational analysis would systematically explore these different spatial arrangements to identify the global minimum energy structure. For instance, the orientation of the hydroxyl proton within the carboxylic acid group can lead to different conformers. DFT calculations, such as those performed on m-aminobenzoic acid and other derivatives, have been used to locate the low-lying energy structures and have shown that the most stable conformers are often stabilized by intramolecular hydrogen bonds. rsc.org In the case of this compound, an intramolecular hydrogen bond could potentially form between the amino group and the carbonyl oxygen of the carboxylic acid.

An illustrative data table of optimized geometric parameters for a hypothetical ground state of this compound, based on typical values from DFT studies on similar molecules, is presented below.

| Parameter | Bond/Angle | Hypothetical Calculated Value |

| Bond Length | C-COOH | 1.49 Å |

| C-Br | 1.90 Å | |

| C-NH2 | 1.39 Å | |

| C-CH3 | 1.51 Å | |

| Bond Angle | C-C-COOH | 120.5° |

| C-C-Br | 119.8° | |

| C-C-NH2 | 121.0° | |

| Dihedral Angle | C-C-C-O(H) | ~0° or ~180° |

This table is for illustrative purposes, showing the type of data obtained from geometry optimization.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. actascientific.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-donating amino and methyl groups and the electron-withdrawing bromo and carboxyl groups would significantly influence the energies and spatial distributions of the HOMO and LUMO. DFT studies on 2-amino-5-bromobenzoic acid have performed such analyses to understand its electronic properties. dergipark.org.tr

Below is an example data table of FMO properties that could be expected from a DFT calculation on this compound.

| Property | Hypothetical Calculated Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

This table contains hypothetical data to illustrate the output of an FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and potentially near the nitrogen atom of the amino group, identifying these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino and carboxyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic attack. Such analyses have been performed on various aminobenzoic acid derivatives to understand their interaction regions. mdpi.comnih.gov

Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated from the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2).

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

Fukui Functions: These are local reactivity descriptors that indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

These parameters are crucial for a detailed understanding of the chemical behavior of this compound. A comprehensive study on substituted benzoic acids has shown how these descriptors can be used to understand the effect of different substituents on acidity and reactivity. nih.gov

An example table of calculated global reactivity descriptors is provided below.

| Descriptor | Formula | Hypothetical Calculated Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.625 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.875 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.86 eV |

This table presents hypothetical values to demonstrate the application of reactivity descriptor calculations.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum mechanical methods could be applied to study this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without using experimental data for parameterization. While computationally more demanding than DFT, they can provide highly accurate results, especially when accounting for electron correlation. A study on p-aminobenzoic acid employed MP2 and other ab initio methods to extract precise information on its electronic structure and thermochemistry. researchgate.net

Semi-Empirical Methods: These methods use a simplified form of the Hartree-Fock formalism and incorporate parameters derived from experimental data. They are much faster than ab initio or DFT methods, making them suitable for very large molecules, though they are generally less accurate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of processes like conformational changes, solvent effects, and molecular aggregation.

For this compound, MD simulations could be used to understand its behavior in a solvent, such as water or an organic solvent. This would be crucial for predicting its solubility and how it interacts with its environment. For example, simulations on m-aminobenzoic acid in different solvents revealed significant differences in its aggregation behavior, which is a critical precursor to crystallization. rsc.org Similarly, ab initio MD simulations have been used to explore the protonation dynamics of p-aminobenzoic acid in water clusters, providing insights into its behavior in evaporating droplets. rsc.orgresearchgate.net Such studies on this compound would illuminate its solvation thermodynamics and the kinetics of its self-assembly.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For this compound and its derivatives, QSAR models can be developed to predict various biological activities, such as antibacterial, antifungal, or antitumor efficacy, without the need for exhaustive experimental synthesis and testing. chitkara.edu.inresearchgate.net

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For a series based on this compound, this would involve synthesizing analogues with varied substituents and measuring their activity (e.g., Minimum Inhibitory Concentration for antibacterial studies). Next, a wide range of molecular descriptors for each compound is calculated. These descriptors quantify different aspects of the molecular structure and are categorized as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule (e.g., molecular connectivity indices, Wiener index).

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). chitkara.edu.in For instance, the presence of the electron-withdrawing bromine atom and the electron-donating amino and methyl groups on the benzoic acid ring significantly influences the electronic landscape of the molecule.

Steric descriptors: These account for the three-dimensional size and shape of the molecule (e.g., molar refractivity, van der Waals volume).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the octanol-water partition coefficient) being the most common. nih.gov Hydrophobicity is often a critical factor in how a compound interacts with biological membranes. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the mathematical model. researchgate.netdergipark.org.tr This model takes the form of an equation that links a selection of the most relevant descriptors to the observed biological activity. For example, a hypothetical QSAR model for antibacterial activity might show that increased hydrophobicity and a specific charge distribution on the aromatic ring enhance the compound's potency. nih.gov

The final, crucial step is rigorous validation of the model to ensure its predictive power. This involves internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's training. nih.gov A validated QSAR model for this compound derivatives could then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for structure elucidation and for interpreting experimental data. Methods like B3LYP with basis sets such as 6-311G+(2d,p) are commonly used for these purposes. dergipark.org.tr

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr The predicted shifts for this compound are influenced by the electronic effects of its substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, while the bromine (-Br) and carboxylic acid (-COOH) groups are electron-withdrawing. These competing effects determine the final chemical shifts of the aromatic protons and carbons. For instance, the carbon atom attached to the bromine (C4) would be expected to show a significant shift due to the halogen's electronegativity.

IR Spectroscopy: Theoretical vibrational analysis allows for the prediction of infrared absorption frequencies. These calculated frequencies correspond to specific molecular motions, such as stretching and bending of bonds. For this compound, key predicted vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carbonyl, and various C-H and C-C stretching and bending modes of the aromatic ring. Comparing theoretical and experimental spectra aids in the definitive assignment of vibrational bands. dergipark.org.tr

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govacs.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) for this compound would arise primarily from π→π* transitions within the substituted benzene ring. The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzoic acid. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry models this influence using Self-Consistent Reaction Field (SCRF) methods, with the Polarizable Continuum Model (PCM) being one of the most widely used approaches. gaussian.comsid.ir In these models, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This allows for the calculation of how the solvent affects the molecule's electronic structure, geometry, and energy. researchgate.net

For this compound, solvent polarity is expected to have a pronounced effect on several molecular properties. One key property is the molecular dipole moment. In the gas phase, the molecule has an intrinsic dipole moment arising from the vector sum of its bond dipoles. When placed in a polar solvent like water or ethanol, the solvent's dielectric field will induce a change in the solute's electron distribution, typically leading to an increase in the magnitude of the dipole moment. sid.ir This increased polarization can stabilize charge-separated states and influence chemical reactivity. researchgate.net

The reactivity of the molecule, which can be assessed through reactivity descriptors like the HOMO-LUMO energy gap, is also solvent-dependent. The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. In polar solvents, differential stabilization of the frontier molecular orbitals often leads to a reduction in the HOMO-LUMO gap, suggesting that the molecule may become more reactive in a polar environment. researchgate.net

Furthermore, solvent can affect spectroscopic properties. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of these interactions. For this compound, a bathochromic (red) shift in the UV-Vis absorption spectrum is generally expected as solvent polarity increases, because the more polar excited state is stabilized to a greater extent than the ground state. nih.govbiointerfaceresearch.com Similarly, NMR chemical shifts and IR vibrational frequencies can be altered by solute-solvent interactions, such as hydrogen bonding between the carboxylic acid or amino groups and protic solvent molecules. ucl.ac.uk

Compound Index

Applications and Advanced Research Trajectories of 2 Amino 4 Bromo 3 Methylbenzoic Acid

Medicinal Chemistry and Pharmaceutical Development

2-Amino-4-bromo-3-methylbenzoic acid has emerged as a valuable scaffold in medicinal chemistry due to its unique structural features. The presence of an amino group, a carboxylic acid, and a halogenated aromatic ring provides multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse molecular architectures. myskinrecipes.com This versatility allows for its use in the development of active pharmaceutical ingredients (APIs) targeting a range of diseases. myskinrecipes.com Researchers utilize this compound in structure-activity relationship (SAR) studies to systematically alter its structure and optimize the therapeutic efficacy of new drug candidates. myskinrecipes.com

Design and Synthesis of Novel Drug Candidates

The inherent reactivity of this compound, with its amino and carboxylic acid functional groups, makes it highly suitable for various coupling reactions. myskinrecipes.com The bromine atom further enhances its utility by allowing for additional functionalization through substitution reactions. myskinrecipes.com This adaptability is crucial for creating libraries of compounds for screening against different biological targets.

Anti-inflammatory and Analgesic Agents

While direct studies on the anti-inflammatory or analgesic properties of this compound are not extensively documented, its structural motifs are present in compounds being investigated for such activities. The aminobenzoic acid framework is a key component in several known anti-inflammatory drugs. Research into related structures, such as 2-amino-3-benzoylbenzeneacetic acid (amfenac), has led to the development of potent anti-inflammatory agents. nih.gov Furthermore, the synthesis of novel compounds from structurally similar 2-aminothiophene derivatives has yielded molecules that show significant inhibition of pro-inflammatory cytokines and mediators like IL-6, TNF-α, and COX-2. nih.govfrontiersin.org The potential of this compound lies in its role as a precursor for creating new chemical entities with tailored anti-inflammatory and analgesic profiles, leveraging the established pharmacological importance of the aminobenzoic acid core.

Enzyme Inhibitors and Modulators

The structural characteristics of this compound make it a promising starting point for the design of specific enzyme inhibitors. The aromatic ring can engage in pi-stacking interactions within an enzyme's active site, while the amino and carboxylate groups can form crucial hydrogen bonds and ionic interactions. By modifying these functional groups, medicinal chemists can design molecules that fit precisely into the binding pockets of target enzymes. For instance, derivatives of aminobenzoic acid have been explored for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. The general strategy involves using the aminobenzoic acid core to anchor the molecule to the enzyme, while appended chemical groups are designed to block the enzyme's catalytic activity.

Antimutagenic Properties of Aminobenzoic Acid Derivatives

Derivatives of aminobenzoic acid have demonstrated potential as antimutagenic agents. Studies on the three isomers of aminobenzoic acid (o-, m-, and p-ABA) have shown their ability to suppress the mutagenic effects of certain chemicals like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov The proposed mechanism for this protective effect involves the decomposition of the mutagen by the aminobenzoic acid compounds. nih.gov Additionally, these isomers have been found to inhibit certain bacterial enzymes, such as acetyltransferases, which are involved in activating some pro-mutagens into their mutagenic forms. nih.gov While this compound itself has not been specifically tested in these assays, its core structure as an aminobenzoic acid derivative suggests it could serve as a valuable scaffold for developing new compounds with antimutagenic properties.

| Isomer of Aminobenzoic Acid | Potency against MNNG Mutagenicity |

| ortho-Aminobenzoic Acid (o-ABA) | Most Potent |

| meta-Aminobenzoic Acid (m-ABA) | Moderately Potent |

| para-Aminobenzoic Acid (p-ABA) | Least Potent |

Anticancer and Antiviral Lead Compounds

One of the most significant applications of scaffolds related to this compound is in the development of anticancer agents. The structurally similar compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), and its fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, lung, and colon carcinomas. tandfonline.comresearchgate.netnih.govresearchgate.net These compounds are believed to be activated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in tumor cells, leading to the formation of reactive metabolites that can damage cancer cell DNA. tandfonline.comresearchgate.netnih.gov The 2-amino-3-methylphenyl moiety is a critical component for this activity, highlighting the importance of the core structure found in this compound as a lead for novel anticancer drug discovery. tandfonline.com

Prodrug Strategies and Drug Delivery Systems

A significant challenge in the development of potent drug candidates, such as the antitumor 2-(4-aminophenyl)benzothiazoles, is their poor water solubility, which complicates formulation and administration. nih.govnih.gov To overcome this, prodrug strategies have been successfully employed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body.

For the highly lipophilic 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, researchers have synthesized water-soluble amino acid prodrugs. nih.govnih.gov Specifically, an L-lysyl-amide derivative was created by attaching the amino acid lysine (B10760008) to the exocyclic amino group of the benzothiazole. tandfonline.comnih.gov This modification significantly improved the compound's solubility in aqueous solutions, making it suitable for parenteral administration. nih.gov

Once administered, this prodrug, known as Phortress (NSC 710305), is designed to be stable at physiological pH but is rapidly converted back to the active parent drug, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, in the body. researchgate.netnih.govnih.gov This strategy not only solves the issue of poor solubility but can also improve the pharmacokinetic profile of the drug. researchgate.netnih.gov Preclinical studies in mice, rats, and dogs have shown that these prodrugs quantitatively revert to the active parent amine. nih.gov The success of this approach with a closely related derivative underscores the potential of using the amino group on this compound as a handle for creating prodrugs to enhance the delivery and bioavailability of future drug candidates. nih.govnih.gov

| Prodrug | Active Drug | Purpose of Prodrug Strategy |

| L-lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Phortress) | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Improve water solubility for parenteral administration. tandfonline.comnih.gov |

| L-alanyl-amide prodrugs | 2-(4-aminophenyl)benzothiazoles | Address formulation and bioavailability issues. nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For anthranilic acid derivatives, SAR studies have been pivotal in the development of various therapeutic agents. The placement and nature of substituents on the anthranilic acid scaffold can dramatically alter a molecule's efficacy and selectivity. nih.gov

While specific SAR data for this compound is not extensively published, general principles for halogenated and substituted anthranilic acids provide a framework for predicting its potential. nih.gov The biological activity of anthranilic acid derivatives is highly dependent on the substitution pattern. For instance, in the development of anti-inflammatory drugs known as fenamates, substitutions on both the anthranilic acid ring and the N-aryl ring are critical for activity. pharmacy180.com Generally, substitution on the anthranilic acid ring can sometimes reduce activity, but the specific combination and position of groups are key. pharmacy180.com

In the case of this compound, the interplay between the electron-withdrawing bromine atom, the electron-donating methyl group, and the amino group creates a unique electronic and steric profile. It is known that halogenated anthranilic acids can act as potent antagonists for biological targets like the androgen receptor. nih.gov SAR studies on these types of compounds have identified specific structural requirements that lead to more potent biological effects. nih.gov The bioactivity of anthranilate sulfonamides, for example, is significantly influenced by the nature of the substituent, with electron-withdrawing groups sometimes leading to higher cytotoxicity against cancer cell lines. nih.gov

Future SAR studies on this compound would likely involve systematic modification of its functional groups to enhance a desired biological activity. This could include:

Modification of the Amino Group: Acylation or alkylation to explore changes in binding affinity and pharmacokinetic properties.

Substitution of the Bromo Group: Replacement with other halogens (Cl, F) or with different electron-withdrawing or -donating groups to fine-tune electronic properties.

Alteration of the Carboxylic Acid: Conversion to esters, amides, or bioisosteres like tetrazoles, which has been shown to retain anti-inflammatory activity in other anthranilic acids. pharmacy180.com

Such studies are crucial for optimizing the compound as a lead for drug discovery, potentially in areas like oncology, inflammation, or infectious diseases. nih.gov

| Structural Modification | Potential Impact on Bioactivity | Rationale based on Analogous Compounds |

| N-Acylation/Alkylation | Altered binding affinity, modified solubility | The NH moiety is often essential for activity in fenamates. pharmacy180.com |

| Bromo to Fluoro/Chloro | Changes in electronegativity and size affecting target interaction | Halogen substitution is a key strategy for modulating androgen receptor antagonists. nih.gov |

| Carboxyl to Ester/Amide | Modified prodrug potential, altered cell permeability | Bioisosteric replacement of the carboxylic acid can retain activity. pharmacy180.com |

Agrochemical Research and Development

The structural motifs present in this compound are highly relevant to the agrochemical industry. Anthranilic acid and its derivatives are foundational for several classes of herbicides and insecticides. mdpi.commyskinrecipes.com

Substituted benzoic acids, particularly those with halogen and methyl groups, are known to exhibit herbicidal activity. acs.org Research on analogues of 6-methylanthranilic acid has shown that the relative positions of the carboxyl and amino groups are critical for herbicidal effects. acs.org While direct studies on the herbicidal properties of this compound are limited, its structure suggests it could serve as a valuable intermediate. Patents have indicated that derivatives of 3-bromomethylbenzoic acid are valuable starting materials for certain herbicides, highlighting the importance of the bromo-methyl-benzoic acid scaffold. google.com

The synthesis of novel herbicides often involves using substituted anthranilic acids as building blocks to create more complex molecules that target specific enzymes or pathways in weeds. For example, derivatives of anthranilic acid have been used to synthesize 2-aryl-4H-3,1-benzoxazin-4-ones, which have demonstrated significant phytotoxic activity. researchgate.net Given this context, this compound represents a promising starting material for the development of new herbicidal agents.

| Starting Material | Resulting Agrochemical Class | Reported Activity |

| 6-Methylanthranilic Acid Analogues | Plant Growth Regulators | Herbicidal against various species. acs.org |

| Anthranilic Acid | 2-Aryl-4H-3,1-benzoxazin-4-ones | Significant phytotoxicity against Lemna aequinocitalis. researchgate.net |

| 3-Bromomethylbenzoic Acid Derivatives | Herbicides | Valuable synthetic precursors. google.com |

One of the most significant recent developments in insecticides is the class of anthranilic diamides. acs.org These compounds, including the commercial product chlorantraniliprole (B1668704), act as potent modulators of insect ryanodine (B192298) receptors (RyRs). nih.gov Ryanodine receptors are large ion channels that control the release of calcium from intracellular stores, which is essential for muscle contraction. nih.gov

Anthranilic diamides lock these channels in an open state, causing an uncontrolled release of calcium, which leads to muscle paralysis and ultimately the death of the insect pest. nih.gov This mode of action is highly selective for insects over mammals, making these compounds particularly valuable for pest management.

The synthesis of these complex diamide (B1670390) insecticides often starts from substituted anthranilic acids. For instance, a key intermediate for the synthesis of chlorantraniliprole is 2-amino-5-chloro-3-methylbenzoic acid, a compound structurally very similar to this compound. google.compatsnap.com This strong structural analogy suggests that this compound could be a highly effective precursor for synthesizing novel anthranilic diamide insecticides. Research in this area focuses on creating new analogues with improved potency, spectrum of activity, and systemic properties. nih.govmdpi.com

| Insecticide Class | Mechanism of Action | Molecular Target |

| Anthranilic Diamides | Uncontrolled Calcium Release | Ryanodine Receptors (RyRs) nih.gov |

Material Science and Advanced Functional Materials

The rigid structure and versatile functional groups of this compound also make it an interesting candidate for applications in material science.

Aromatic aminocarboxylic acids are important monomers for the synthesis of high-performance polymers such as aromatic polyamides (aramids). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The polymerization of aminobenzoic acids can lead to the formation of these robust polymers. google.com The presence of both an amino group and a carboxylic acid group on the same molecule allows this compound to undergo self-polycondensation or to be copolymerized with other monomers to create functional polyamides. mdpi.com

The bromine and methyl substituents on the aromatic ring can impart specific properties to the resulting polymer. The bulky groups can disrupt chain packing, potentially increasing the solubility of the polymer in organic solvents, which is a common challenge with rigid aramids. elsevierpure.com The bromine atom also provides a site for further post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as flame retardancy or altered refractive index. The polymerization of anthranilic acid and its derivatives has been explored for creating functional polymers for various applications. mdpi.com

| Polymer Class | Potential Monomer | Potential Enhanced Properties |

| Aromatic Polyamides (Aramids) | This compound | Increased solubility, thermal stability, flame retardancy. |

Anthranilic acid and its derivatives are known to possess interesting photophysical properties, including fluorescence. acadiau.ca This makes them attractive building blocks for materials used in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The fluorescence quantum yield and emission wavelength of anthranilic acid derivatives can be tuned by altering the substituents on the aromatic ring. researchgate.net

Compounds with these characteristics can function as emitters, host materials, or charge-transporting layers in OLEDs. The synthesis of fluorescent materials from anthranilic acid has been demonstrated, such as the creation of 2-(2′-aminophenyl)benzothiazole derivatives. researchgate.net While the specific application of this compound in this field has not been detailed, its structure as a substituted anthranilic acid suggests it could be used to synthesize novel materials with tailored electronic and optical properties for use in next-generation displays and lighting.

| Device Type | Potential Role of Derivative | Relevant Property |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Material | Tunable Fluorescence researchgate.net |

| Organic Solar Cells (OSCs) | Donor or Acceptor Material | Tailored Electronic Properties |

Dye and Pigment Synthesis

This compound serves as a valuable intermediate in the synthesis of azo dyes. The chemical architecture of this compound, featuring a primary aromatic amine group (-NH₂), is critical for the foundational reaction of diazotization. In this process, the amine group reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) under cold conditions (0-5 °C) to form a reactive diazonium salt. unb.canih.gov This diazonium salt is an electrophile that can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form a molecule containing the characteristic azo group (-N=N-). nih.govresearchgate.net